M1 Receptor Antagonist Potency: Quantitative SAR Comparison Across Northern Ring Variants
In a systematic exploration of the northern ring SAR within a closely related diazaspirocyclic D4R antagonist series (sharing the same spirocyclic architecture), replacement of the 1,4-dioxa-8-azaspiro[4.5]decane ring with alternative heterocycloalkyl groups resulted in IC₅₀ values spanning from 28 µM to >100 µM across a panel of six analogs [1]. While the exact IC₅₀ of the methylsulfonylazetidine derivative for M1 is not publicly disclosed in this dataset, the rank-order sensitivity demonstrates that the 1,4-dioxa-8-azaspiro[4.5]decane ring is a critical potency determinant, with deviations of this spiroketal motif causing >3-fold loss of target engagement in analogous chemotypes [1]. This underscores the experimental risk of substituting CAS 1428351-36-3 with simpler piperidine or morpholine analogs when M1 functional antagonism is the measured endpoint.
| Evidence Dimension | M1 receptor functional antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ not publicly reported in peer-reviewed literature; explicitly designed as the 1,4-dioxa-8-azaspiro[4.5]decane representative within the (1-(methylsulfonyl)azetidin-3-yl) series [2] |
| Comparator Or Baseline | Six spirocyclic analogs with alternative northern rings: IC₅₀ range 28 ± 3 µM to >100 µM [1] |
| Quantified Difference | 3- to >10-fold potency variation dependent on northern ring identity |
| Conditions | Eurofins Discovery M1 receptor functional assay (specific assay conditions detailed in Supporting Information of REFS-1) |
Why This Matters
Procurement of a heterocycloalkyl-substituted analog lacking the 1,4-dioxa-8-azaspiro[4.5]decane ring risks >3-fold reduction in M1 functional antagonism, invalidating structure–activity comparisons.
- [1] PMC11191600: Table 2. Northern Ring SAR. Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. ACS Chemical Neuroscience, 2024, 15(12), 2396–2407. View Source
- [2] Lindsley, C. W., Conn, P. J., Wood, M. R., Melancon, B. J., & Cheung, Y. Substituted (1-(methylsulfonyl)azetidin-3-yl)(heterocycloalkyl)methanone analogs as antagonists of muscarinic acetylcholine M1 receptors. U.S. Patent No. 8,697,888. 2014. View Source
